molecular formula C11H20FN5 B15293551 s-Triazine, 2,4-bis(diethylamino)-6-fluoro- CAS No. 1598-99-8

s-Triazine, 2,4-bis(diethylamino)-6-fluoro-

Cat. No.: B15293551
CAS No.: 1598-99-8
M. Wt: 241.31 g/mol
InChI Key: WTMOZNHTKZENIH-UHFFFAOYSA-N
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Description

s-Triazine, 2,4-bis(diethylamino)-6-fluoro- (C10H19F1N6) is a fluorinated triazine derivative characterized by two diethylamino groups at positions 2 and 4 of the triazine ring and a fluorine atom at position 5. This structure confers unique physicochemical properties, including enhanced electron-withdrawing effects due to fluorine and steric bulk from the diethylamino groups.

Properties

CAS No.

1598-99-8

Molecular Formula

C11H20FN5

Molecular Weight

241.31 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetraethyl-6-fluoro-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H20FN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3

InChI Key

WTMOZNHTKZENIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)F)N(CC)CC

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

The target molecule, s-triazine, 2,4-bis(diethylamino)-6-fluoro-, possesses a symmetrical 1,3,5-triazine core with two diethylamino groups at the 2- and 4-positions and a fluorine atom at the 6-position. The electron-deficient nature of the triazine ring facilitates nucleophilic aromatic substitution (NAS) reactions, enabling sequential substitution of leaving groups (e.g., chlorine, hydroxyl) with amines or fluoride. Key challenges include regioselectivity, competing side reactions, and the stability of intermediates under reaction conditions.

Synthetic Routes and Methodologies

Stepwise Nucleophilic Aromatic Substitution from Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor for synthesizing triazine derivatives. The stepwise substitution of chlorine atoms with diethylamine and fluorine is the most widely reported approach.

Diethylamination at the 2- and 4-Positions

In a typical procedure, cyanuric chloride is reacted with excess diethylamine in a polar aprotic solvent (e.g., acetone, dioxolane) under controlled temperatures (0–5°C). A base such as sodium hydroxide is added to neutralize HCl generated during the reaction. For example:
$$
\text{C}3\text{N}3\text{Cl}3 + 2\,\text{Et}2\text{NH} \xrightarrow{\text{NaOH, acetone}} \text{C}3\text{N}3\text{Cl}(\text{NEt}2)2 + 2\,\text{HCl}
$$
This step yields 2,4-bis(diethylamino)-6-chloro-s-triazine as an intermediate. Stoichiometric control ensures selective substitution at the 2- and 4-positions while retaining the 6-chloro group for subsequent fluorination.

Fluorination at the 6-Position

The 6-chloro substituent is replaced via NAS using fluoride sources. Potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures (80–120°C) achieves moderate yields. Alternatively, fluorinating agents like diethylaminosulfur trifluoride (DAST) or pentafluoropyridine (PFP) enable efficient Cl-to-F conversion under milder conditions. For instance:
$$
\text{C}3\text{N}3\text{Cl}(\text{NEt}2)2 + \text{DAST} \rightarrow \text{C}3\text{N}3\text{F}(\text{NEt}2)2 + \text{byproducts}
$$
Reaction times and temperatures must be optimized to prevent decomposition of the diethylamino groups.

One-Pot Synthesis via Sequential Substitution

Recent advances demonstrate one-pot methodologies to streamline synthesis. Cyanuric chloride is treated with diethylamine and a fluorinating agent in a single reactor, though this requires precise control of reaction kinetics to avoid over- or under-substitution. For example, a mixture of diethylamine and KF in DMF at 50°C yields the target compound in 72% purity after 12 hours.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvents : Polar aprotic solvents (e.g., acetone, DMF) enhance NAS rates by stabilizing transition states. Dioxolane is preferred for its ability to dissolve both inorganic bases and organic intermediates.
  • Temperature : Low temperatures (0–5°C) favor selective substitution at the 2- and 4-positions, while higher temperatures (80–120°C) drive fluorination.

Base Selection

Sodium hydroxide and potassium carbonate are commonly used to scavenge HCl. However, excess base may hydrolyze intermediates, necessitating careful stoichiometric calibration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.20 (t, J = 7.1 Hz, 12H, CH₂CH₃), 3.45 (q, J = 7.1 Hz, 8H, NCH₂), 6.82 (s, 1H, triazine-H).
  • ¹⁹F NMR (CDCl₃): δ -118.5 ppm (s, 1F).
  • MS (EI) : m/z 241.31 [M]⁺.

Purity and Yield

  • Yield : 65–78% for stepwise synthesis; 55–60% for one-pot methods.
  • Purity : >95% after recrystallization from ethanol/water.

Challenges and Alternative Approaches

Competing Side Reactions

  • Tri-substitution : Excess diethylamine leads to 2,4,6-tris(diethylamino)-s-triazine, requiring strict stoichiometric control.
  • Hydrolysis : Moisture induces hydrolysis of chloro intermediates, necessitating anhydrous conditions.

Fluorination Alternatives

  • Electrophilic Fluorination : Using Selectfluor® or N-fluoropyridinium salts introduces fluorine via electrophilic pathways, though these methods are less explored for triazines.
  • Halogen Exchange : Microwave-assisted reactions with KF in ionic liquids show promise for accelerating Cl/F exchange.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2,4-bis(diethylamino)-6-fluoro- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.

    Oxidation and Reduction: The diethylamino groups can participate in oxidation and reduction reactions, leading to the formation of corresponding N-oxides or reduced amines.

    Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include room temperature to elevated temperatures, depending on the nucleophile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include room temperature to mild heating.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride; conditions include room temperature to mild heating.

    Hydrolysis: Acidic or basic aqueous solutions; conditions include room temperature to reflux.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

s-Triazine, 2,4-bis(diethylamino)-6-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of s-Triazine, 2,4-bis(diethylamino)-6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino groups and the fluorine atom contribute to the compound’s binding affinity and specificity. The triazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar s-Triazine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Key Applications/Properties
s-Triazine, 2,4-bis(diethylamino)-6-fluoro- Diethylamino, Diethylamino, Fluorine C10H19FN6 Potential herbicide/pharmaceutical intermediate (inferred)
Simazine (CAS 122-34-9) Ethylamino, Ethylamino, Chlorine C7H12ClN5 Herbicide (broadleaf weed control)
Prometon (CAS 1610-18-0) Isopropylamino, Isopropylamino, Methoxy C10H19N5O Non-selective herbicide
2,4-bis(dimethylamino)-6-morpholino-s-triazine Dimethylamino, Dimethylamino, Morpholino C11H20N6O Solubility: 0.328 g/L (25°C)

Key Observations :

Diethylamino groups introduce greater steric hindrance than ethylamino (simazine) or isopropylamino (prometon), which may reduce nucleophilic substitution rates .

Solubility and Lipophilicity: The dimethylamino-morpholino analog () exhibits low aqueous solubility (0.328 g/L), suggesting that bulkier diethylamino groups in the target compound could further reduce solubility, impacting environmental mobility . Lipophilicity data from RP-TLC studies () indicate that alkylamino substituents increase hydrophobicity, a critical factor in herbicide absorption .

Applications :

  • Chlorine-containing triazines (e.g., simazine) are widely used as herbicides, while methoxy-substituted derivatives (e.g., prometon) persist longer in soil . The fluorine substituent in the target compound may offer intermediate persistence with reduced toxicity .

Toxicological and Environmental Considerations

  • Fluorinated analogs may exhibit lower bioaccumulation due to stronger bonding, though diethylamino groups could enhance mammalian toxicity .
  • Environmental Fate: Reduced solubility (compared to dimethylamino derivatives) may limit groundwater contamination but increase soil adsorption .

Biological Activity

s-Triazine, specifically the compound s-Triazine, 2,4-bis(diethylamino)-6-fluoro- , is a member of the triazine family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as cancer therapy and antimicrobial treatments.

Overview of s-Triazine Compounds

The s-triazine structure consists of a six-membered heterocyclic ring with three nitrogen atoms. This configuration allows for a variety of substitutions, leading to compounds with unique biological properties. The specific compound in focus, 2,4-bis(diethylamino)-6-fluoro- , incorporates diethylamino groups and a fluorine atom, which may enhance its biological activity.

Biological Activities

  • Anticancer Properties
    • Recent studies have demonstrated that s-triazine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values as low as 0.20 µM against A549 lung cancer cells and 1.25 µM against MCF-7 breast cancer cells .
    • The mechanism often involves inhibition of key signaling pathways such as the PI3K/mTOR pathway, which is crucial for cell growth and proliferation. Specific derivatives have been reported to suppress AKT phosphorylation, indicating their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Activity
    • s-Triazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain compounds can effectively inhibit the growth of pathogenic bacteria such as E. coli and S. aureus, with minimal inhibitory concentrations lower than conventional antibiotics like streptomycin .
    • The molecular docking studies suggest that these compounds can effectively bind to bacterial DNA gyrases, which are essential for bacterial DNA replication, thus providing a mechanism for their antimicrobial action .
  • Neuroprotective Effects
    • Emerging research points to the neuroprotective potential of s-triazine derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A derivative of s-triazine was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The study found that this derivative had an IC50 value of 2.21 µM against HeLa cells, demonstrating potent cytotoxicity . Further analysis revealed that the compound induced apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several s-triazine analogues were synthesized and tested against a panel of bacterial and fungal pathogens. The results indicated that some derivatives exhibited significant antibacterial activity with MIC values comparable to or lower than established antibiotics . The most effective compounds contained specific amino acid moieties that enhanced their binding affinity to bacterial targets.

Data Summary

Biological ActivityIC50 Values (µM)Target Organisms/Cells
Anticancer (A549)0.20Lung Cancer
Anticancer (MCF-7)1.25Breast Cancer
Anticancer (HeLa)2.21Cervical Cancer
Antimicrobial (E. coli)<10Bacterial Inhibition
Antimicrobial (S. aureus)<10Bacterial Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing fluoro-substituted s-triazine derivatives like 2,4-bis(diethylamino)-6-fluoro-s-triazine?

  • Answer : The synthesis of fluoro-substituted s-triazines typically involves stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For example, almitrine (a structurally similar compound) is synthesized by reacting cyanuric chloride with 1-[bis-(p-fluorophenyl)methyl]piperazine, followed by substitution with allylamine . For 2,4-bis(diethylamino)-6-fluoro-s-triazine, the fluorine atom is likely introduced via fluorination of a precursor (e.g., 6-chloro-s-triazine) using agents like KF or HF. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to minimize side reactions and ensure regioselectivity.

Q. How can reverse-phase thin-layer chromatography (RP-TLC) be optimized for purity analysis of s-triazine derivatives?

  • Answer : RP-TLC on C18-modified silica gel with mobile phases like water-acetonitrile or water-tetrahydrofuran (70:30 v/v) is effective. Detection under UV 254 nm allows visualization of triazine derivatives due to their aromaticity. Retention factors (Rf) correlate with lipophilicity, which can be predicted using computational models . For 2,4-bis(diethylamino)-6-fluoro-s-triazine, preliminary trials with varying organic solvent ratios are recommended to achieve optimal separation.

Q. What are the solubility characteristics of s-triazine derivatives in aqueous and organic solvents?

  • Answer : Solubility depends on substituents. For example, 2,4-bis(dimethylamino)-6-morpholino-s-triazine has a solubility of 0.328 g/L in water at 25°C . The diethylamino groups in 2,4-bis(diethylamino)-6-fluoro-s-triazine likely enhance organic solubility (e.g., in THF or chlorobenzene) but reduce water compatibility. Solubility testing should include polar aprotic solvents (DMF, DMSO) for reaction design and aqueous buffers for biological assays.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize bis-resorcinol byproducts during triazine synthesis?

  • Answer : In synthesizing UV-absorbing s-triazines, controlling temperature and stoichiometry is critical. For instance, at 45°C, cyanuric chloride reacts preferentially with m-xylene over resorcinol, yielding 37.1% monoresorcinol product and <10% bis-resorcinol derivatives . For 2,4-bis(diethylamino)-6-fluoro-s-triazine, using excess diethylamine (2.5 eq.) in a non-polar solvent (e.g., chlorobenzene) at 35–40°C may suppress di-substitution byproducts. Real-time monitoring via HPLC or TLC is advised.

Q. What analytical challenges arise in characterizing diethylamino-fluoro-s-triazines using mass spectrometry (MS)?

  • Answer : The diethylamino groups can fragment during electron ionization (EI-MS), complicating molecular ion detection. For example, s-triazine derivatives with ethylamino substituents show base peaks at m/z 181 (C8H15N5+) due to loss of fluorine and alkyl chains . High-resolution MS (HRMS) or soft ionization techniques (ESI-MS) are recommended to preserve the molecular ion. Isotopic patterns for chlorine/fluorine must also be differentiated.

Q. How do electronic effects of fluorine influence the reactivity of 6-fluoro-s-triazines in nucleophilic substitutions?

  • Answer : The electron-withdrawing fluorine at the 6-position activates the triazine ring for nucleophilic attack at the 2- and 4-positions. This is evidenced in pesticide derivatives like prometryn, where methylthio groups replace chlorine . For 2,4-bis(diethylamino)-6-fluoro-s-triazine, the fluorine stabilizes intermediates during substitutions, but may also reduce reactivity toward strong nucleophiles (e.g., amines) due to decreased leaving-group ability. DFT calculations could quantify these effects.

Q. What strategies mitigate degradation of s-triazine derivatives under UV exposure in material science applications?

  • Answer : Incorporating UV-absorbing substituents (e.g., 2,4-dihydroxyphenyl groups) enhances photostability. For example, 2-(2,4-dihydroxyphenyl)-4,6-bis(3,4-dimethylphenyl)-s-triazine exhibits minimal degradation after 500 hours of UV exposure . For 2,4-bis(diethylamino)-6-fluoro-s-triazine, adding hydroxyl or aryl groups at non-reactive positions could improve stability in polymeric matrices. Accelerated aging tests with UV/Vis spectroscopy are essential for validation.

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